Mivacurium

概要

説明

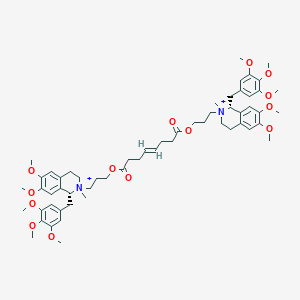

Mivacurium is a short-acting, non-depolarizing neuromuscular blocking agent used primarily to induce anesthesia during intubation and to promote skeletal muscle relaxation during surgery or mechanical ventilation . It belongs to the bisbenzylisoquinolinium class of neuromuscular blockers and works by competitively binding to cholinergic receptors on the motor end-plate, thereby antagonizing the action of acetylcholine .

準備方法

Synthetic Routes and Reaction Conditions: Mivacurium is synthesized through a multi-step process involving the formation of its bisbenzylisoquinolinium structure. The synthesis typically begins with the preparation of the tetrahydroisoquinoline intermediates, which are then coupled with an appropriate diester to form the final compound . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling reactions.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to isolate the desired isomers and remove any impurities .

化学反応の分析

Hydrolysis by Plasma Cholinesterase

The primary chemical reaction of mivacurium involves ester hydrolysis catalyzed by plasma cholinesterase (pseudocholinesterase). This enzymatic cleavage occurs at the ester bonds in the molecule, yielding two major metabolites:

-

3,4-Dihydroxy-phenylpropionic acid ester

-

Quaternary amino alcohol derivatives

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Hydrolysis rate (vs succinylcholine) | ~70% in vitro | |

| Time to 50% recovery (normal enzyme) | 14–16 minutes | |

| Time to 50% recovery (atypical enzyme) | Prolonged by 50–100% |

This hydrolysis is stereospecific, with the trans-trans and cis-trans isomers (92–96% of the compound) being metabolized faster than the cis-cis isomer .

Enzymatic Selectivity and Reaction Kinetics

This compound’s hydrolysis follows Michaelis-Menten kinetics , with plasma cholinesterase showing higher affinity for this compound compared to other neuromuscular blockers:

| Compound | Relative Hydrolysis Rate |

|---|---|

| Succinylcholine | 100% (reference) |

| This compound | 70% |

| Atracurium | <10% |

The reaction occurs in plasma, with no hepatic or renal involvement in intact individuals . Metabolites are excreted via urine (88%) and bile (12%) .

Genetic Variants

-

Atypical cholinesterase (homozygous): Reduces hydrolysis rate by >90%, leading to prolonged paralysis .

Clinical Conditions

| Condition | Effect on Hydrolysis | Clinical Impact |

|---|---|---|

| Hepatic cirrhosis | ↓ Plasma cholinesterase by 60% | 3x prolonged duration |

| Renal failure | ↓ Enzyme activity by 30% | 50% prolonged duration |

| Burns (>20% TBSA) | ↑ Enzyme activity | 40% faster recovery |

Comparative Reactivity with Analogues

This compound’s ester bonds render it more reactive than other non-depolarizing agents:

| Compound | Primary Elimination Pathway | Half-Life (min) |

|---|---|---|

| This compound | Plasma esterases | 2–3 |

| Atracurium | Hofmann elimination | 20–30 |

| Cisatracurium | Hofmann elimination | 25–35 |

| Succinylcholine | Plasma esterases | 1–2 |

Stability in Aqueous Solutions

This compound chloride is stable in:

-

pH 3–4 solutions (commercial preparations)

-

Dextrose or saline (no significant degradation at room temperature for 24 hours) .

Degradation accelerates under alkaline conditions (pH >8), forming inactive quaternary alcohols .

Drug Interactions via Enzymatic Competition

科学的研究の応用

Pharmacological Profile

Mivacurium is characterized by a rapid onset and a short duration of action, primarily due to its metabolism by plasma cholinesterase. This feature allows for quick recovery from neuromuscular blockade, making it advantageous in surgical procedures where swift patient recovery is essential.

Key Pharmacokinetic Properties:

- Onset Time: Approximately 2-3 minutes.

- Duration of Action: 15-20 minutes.

- Half-life: Approximately 2.6 minutes.

- Metabolism: Rapidly hydrolyzed by plasma cholinesterase.

Fast-Track Anesthesia

This compound is increasingly utilized in fast-track anesthesia protocols, particularly in pediatric patients undergoing short surgical procedures. A study involving 108 children demonstrated that this compound provided superior intubation conditions compared to cisatracurium, with a significantly shorter recovery time from neuromuscular blockade .

Table 1: Comparison of this compound and Cisatracurium in Pediatric Anesthesia

| Parameter | This compound | Cisatracurium |

|---|---|---|

| Intubation Condition Rating | 96.4% Level 1 | Lower |

| Onset Time | Faster | Slower |

| Duration of Action | Shorter | Longer |

| Recovery Index | Significantly shorter | Longer |

Neuromuscular Blockade Control

A model-based control study indicated that this compound could be effectively managed using a closed-loop system to maintain desired levels of neuromuscular blockade during surgery. The study found that the variability in this compound infusion rates was significant among patients, highlighting the need for individualized dosing adjustments .

Table 2: Infusion Rates and Control Parameters

| Parameter | Mean Infusion Rate (μg/kg/min) | Median Time of Control (min) |

|---|---|---|

| This compound | 7.0 ± 2.2 | 135 [89–336] |

Pediatric Anesthesia

This compound's rapid metabolism makes it particularly suitable for pediatric anesthesia, where minimizing the duration of muscle paralysis is crucial. Its use has been associated with reduced postoperative mechanical ventilation times and shorter ICU stays compared to longer-acting agents .

Case Studies

Case Study: Pediatric Cardiac Surgery

In a clinical trial involving pediatric patients undergoing transthoracic device closure of ventricular septal defects (VSDs), this compound was administered as the muscle relaxant. The results indicated that patients receiving this compound experienced less postoperative ventilation time and improved recovery metrics compared to those receiving alternative agents .

Case Study: Model-Based Control in Adults

In another study focusing on adult patients, a closed-loop controller was used to manage this compound dosing effectively during surgery. The findings demonstrated that automated control could maintain neuromuscular block with minimal manual intervention, thereby enhancing surgical efficiency and patient safety .

Safety and Adverse Effects

While this compound is generally well-tolerated, it can cause histamine release, leading to potential cardiovascular effects such as hypotension or flushing when administered rapidly or in high doses . Thus, careful monitoring and dosing are critical during its use.

作用機序

Mivacurium is often compared with other neuromuscular blocking agents such as atracurium, vecuronium, and succinylcholine. Unlike atracurium and vecuronium, this compound has a shorter duration of action due to its rapid hydrolysis by plasma cholinesterase . Compared to succinylcholine, this compound has a longer onset time but a shorter duration of action . The unique feature of this compound is its rapid metabolism, which makes it suitable for short surgical procedures .

類似化合物との比較

- Atracurium

- Vecuronium

- Succinylcholine

- Rocuronium

- Pancuronium

Mivacurium’s rapid metabolism and short duration of action make it a valuable agent in clinical settings where quick recovery of neuromuscular function is desired .

生物活性

Mivacurium is a non-depolarizing neuromuscular blocking agent primarily used during surgical procedures to facilitate tracheal intubation and provide muscle relaxation. It is structurally related to atracurium and exhibits unique pharmacological properties that make it suitable for various clinical settings. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, pharmacodynamics, clinical applications, and safety profile.

Pharmacological Profile

Mechanism of Action:

this compound acts at the neuromuscular junction by competitively inhibiting acetylcholine from binding to nicotinic receptors on the motor end plate, leading to muscle paralysis. Its rapid onset and short duration of action are attributed to its swift hydrolysis by plasma cholinesterase, making it distinct among neuromuscular blockers.

Pharmacokinetics:

The pharmacokinetic parameters of this compound are influenced by its stereoisomers, primarily the cis-trans and trans-trans isomers. The following table summarizes key pharmacokinetic parameters:

| Parameter | trans-trans Isomer | cis-trans Isomer |

|---|---|---|

| Plasma Clearance (mL/min/kg) | 54 (34 - 129) | 91 (27 - 825) |

| Volume of Distribution (mL/kg) | 335 (192 - 523) | Not determined |

| In vitro Half-life (min) | 1.3 ± 0.3 | 0.8 ± 0.2 |

| In vivo Half-life (min) | Similar to in vitro | Similar to in vitro |

These values indicate that this compound has a limited tissue distribution and a rapid elimination profile, which is advantageous for short surgical procedures .

Clinical Applications

Dosage and Administration:

The recommended intubating dose for adults is typically , providing effective neuromuscular block within 2-2.5 minutes. In pediatric patients aged 2-12 years, the effective duration is approximately 10 minutes after the same dosage . this compound can be administered as a single bolus or as a continuous infusion for maintenance during longer surgeries.

Duration of Action:

this compound's duration of action is notably shorter than other non-depolarizing agents like atracurium and vecuronium but longer than succinylcholine. Recovery from neuromuscular blockade occurs rapidly due to its metabolism by plasma cholinesterase, with spontaneous recovery observed within 25-30 minutes in healthy adults .

Safety Profile

Adverse Effects:

Although this compound generally produces minimal cardiovascular effects, it has been associated with histamine release, which may lead to hypotension in sensitive individuals. Careful monitoring is advised during administration, especially in patients with a history of cardiovascular instability .

Patient Considerations:

Patients with atypical plasma cholinesterase activity are particularly sensitive to this compound, necessitating cautious dosing and monitoring. In cases of liver disease or burns, the pharmacokinetics may be altered, requiring dose adjustments .

Case Studies

-

Case Study in Liver Disease:

A study involving patients with end-stage liver disease demonstrated that the effective duration of action of this compound was significantly prolonged compared to healthy individuals. This highlights the necessity for individualized dosing in populations with altered drug metabolism . -

Pediatric Use:

In pediatric patients undergoing elective surgery, this compound provided adequate muscle relaxation for tracheal intubation without significant adverse effects, supporting its use in this demographic .

特性

IUPAC Name |

bis[3-[(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H80N2O14/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10/h13-14,31-38,45-46H,15-30H2,1-12H3/q+2/b14-13+/t45-,46-,59?,60?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVYCEVXHALBSC-OTBYEXOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CC/C=C/CCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H80N2O14+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048333 | |

| Record name | Mivacurium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1029.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Mivacurium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015357 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.26e-05 g/L | |

| Record name | Mivacurium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015357 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Mivacurium binds competitively to cholinergic receptors on the motor end-plate to antagonize the action of acetylcholine, resulting in a block of neuromuscular transmission. This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine. | |

| Record name | Mivacurium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01226 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

133814-19-4, 106791-40-6 | |

| Record name | Mivacurium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133814-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mivacurium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133814194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mivacurium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01226 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mivacurium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mivacurium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015357 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。